molecular formula C9H6Cl4 B14318150 (2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene CAS No. 106752-52-7

(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene

Cat. No.: B14318150
CAS No.: 106752-52-7
M. Wt: 255.9 g/mol
InChI Key: YGGOLLPGFRUWEO-UHFFFAOYSA-N
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Description

(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring attached to a tetrachlorinated propene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene typically involves the chlorination of propene followed by a Friedel-Crafts alkylation reaction with benzene. The chlorination step can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachloropropene is then reacted with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), alkyl halides (R-X) with a Lewis acid catalyst

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, ketones

    Reduction: Less chlorinated derivatives, alkanes

    Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes

Mechanism of Action

The mechanism of action of (2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the tetrachloropropene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene is unique due to the presence of both a highly chlorinated propene group and a benzene ring

Properties

CAS No.

106752-52-7

Molecular Formula

C9H6Cl4

Molecular Weight

255.9 g/mol

IUPAC Name

2,3,3,3-tetrachloroprop-1-enylbenzene

InChI

InChI=1S/C9H6Cl4/c10-8(9(11,12)13)6-7-4-2-1-3-5-7/h1-6H

InChI Key

YGGOLLPGFRUWEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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